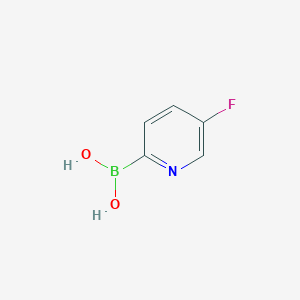

5-Fluoropyridine-2-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoropyridine-2-boronic acid is a chemical compound with the molecular formula C5H5BFNO2 . It is used in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide . It can also be used as a biochemical reagent for life science related research .

Synthesis Analysis

The synthesis of boronic acids, including this compound, often involves the electrophilic trapping of an organometallic reagent with a boric ester . A Suzuki reaction of 3 with a range of aryl iodides gave 3-monosubstituted 5-bromo-2-fluoropyridines 4 in excellent yields. A second Suzuki reaction utilizing the bromo constituent of 4 with aryl and heteroaryl boronic acids provided 3,5-disubstituted 2-fluoropyridines 5 .Molecular Structure Analysis

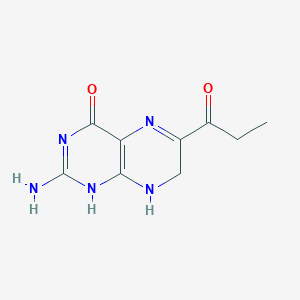

The molecular structure of this compound is characterized by a boronic acid group attached to a fluoropyridine ring . The exact mass of the compound is 141.0397367 g/mol .Chemical Reactions Analysis

Boronic acids, including this compound, are known to undergo protodeboronation, a reaction that is not well developed . In addition, they can participate in Suzuki-Miyaura coupling reactions .科学的研究の応用

Synthesis of Fluorinated Pyridines

5-Fluoropyridine-2-boronic acid can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Precursor to Biologically Active Molecules

This compound can also serve as a precursor to biologically active molecules . For example, it can be used in the synthesis of heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity, and carboxyindoles with HCV NS5B polymerase inhibitory activity .

Suzuki-Miyaura Coupling Reactions

This compound can be used in Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis.

Heterocyclization with α-Oxocarboxylic Acids

This compound can be involved in heterocyclization with α-oxocarboxylic acids . This is a type of reaction that forms a heterocyclic compound, which contains atoms of at least two different elements.

Biochemical Research

This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Sensor Development

Boronic acids, such as this compound, have been used in the development of sensors . For example, a fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives .

作用機序

Target of Action

5-Fluoropyridine-2-boronic acid is primarily used in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds . The primary targets of this compound are the carbon atoms involved in the bond formation .

Mode of Action

The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the this compound, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key pathway in which this compound is involved . This reaction allows the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of various organic compounds, including biologically active molecules .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific conditions of the reaction it’s used in.

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds . It has been used as a precursor to biologically active molecules, including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant conditions . The stability of the compound can also be affected by the presence of certain substances in the environment .

将来の方向性

Boronic acids, including 5-Fluoropyridine-2-boronic acid, are valuable building blocks in organic synthesis . Given their diverse biological activities and the relative simplicity of preparing compounds with this chemical group, there is a growing interest in extending studies with boronic acids in medicinal chemistry . This could lead to the development of new promising drugs in the future .

特性

IUPAC Name |

(5-fluoropyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLSWNVKDXKWGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628608 |

Source

|

| Record name | (5-Fluoropyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

946002-10-4 |

Source

|

| Record name | (5-Fluoropyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)

![Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B156053.png)